N-(2,5-dimethylphenyl)guanidine methanesulfonate
CAS No.: 1426290-47-2
Cat. No.: VC2871316
Molecular Formula: C10H17N3O3S
Molecular Weight: 259.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1426290-47-2 |
---|---|
Molecular Formula | C10H17N3O3S |
Molecular Weight | 259.33 g/mol |
IUPAC Name | 2-(2,5-dimethylphenyl)guanidine;methanesulfonic acid |
Standard InChI | InChI=1S/C9H13N3.CH4O3S/c1-6-3-4-7(2)8(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) |
Standard InChI Key | IHTYPOUPOCBRBD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)N=C(N)N.CS(=O)(=O)O |
Canonical SMILES | CC1=CC(=C(C=C1)C)N=C(N)N.CS(=O)(=O)O |
Introduction
Chemical Properties and Structure
N-(2,5-dimethylphenyl)guanidine methanesulfonate features a molecular formula of C10H17N3O3S with a calculated molecular weight of 259.33 g/mol . The compound's structure consists of a 2,5-dimethylphenyl group attached to a guanidine moiety, with methanesulfonate serving as the counterion. Structurally, the guanidine functional group (–NH–C(=NH)–NH2) is recognized as one of the strongest organic bases due to its ability to form a resonance-stabilized cation when protonated. The methanesulfonate (mesylate) component functions as an acidic counterion, resulting in salt formation with the basic guanidine group.
The standard commercial specifications for this compound typically indicate a minimum purity of 95%, making it suitable for research applications requiring high-quality reagents . The dimethyl substitution pattern on the phenyl ring (positions 2 and 5) contributes to its specific chemical behavior and potential biological interactions.
Table 1: Chemical Properties of N-(2,5-dimethylphenyl)guanidine methanesulfonate
Property | Value |
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CAS Registry Number | 1426290-47-2 |
Molecular Formula | C10H17N3O3S |
Molecular Weight | 259.33 g/mol |
Standard Purity | Minimum 95% |
Physical Appearance | Not specified in available data |
Guanidine Derivatives: Context and Significance
While specific research on N-(2,5-dimethylphenyl)guanidine methanesulfonate appears limited, understanding the broader context of guanidine derivatives provides valuable insights into its potential properties and applications. Guanidine derivatives represent a diverse class of compounds with significant pharmacological importance due to their ability to interact with various biological systems.
Pharmacological Relevance of Related Compounds
Recent investigations into guanidine derivatives have revealed promising pharmacological applications, particularly in neurological research. Studies published in ACS Chemical Neuroscience highlight the development of guanidine derivatives as potent muscarinic receptor antagonists . Some derivatives have demonstrated nanomolar affinities for muscarinic receptors, particularly the M2 and M4 subtypes, suggesting potential applications in treating cognitive disorders.
For example, the guanidine derivative ADS10227 (1-{4-{4-{[4-(phenoxymethyl)cyclohexyl]methyl}piperazin-1-yl}but-1-yl}-1-(benzyl)guanidine) demonstrated remarkably high affinity to human muscarinic M2 receptor (2.8 nM) and M4 receptor (5.1 nM) . Such compounds show promise for treating cognitive deficit diseases, including Alzheimer's disease, schizophrenia, and certain learning disorders including autism and attention deficit disorder .
Parameter | Status |
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Commercial Status | Discontinued product |
Previously Available Quantities | 10mg, 100mg |
Reference Product Code | 3D-BHC29047 |
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for determining the potential applications of compounds like N-(2,5-dimethylphenyl)guanidine methanesulfonate. Research on related guanidine derivatives has revealed several important structural considerations that might apply to our compound of interest.
Research Directions and Future Perspectives
Given the limited specific information available about N-(2,5-dimethylphenyl)guanidine methanesulfonate, several research directions could potentially yield valuable insights:
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Receptor binding studies to determine its affinity profile across muscarinic, histamine, and other relevant receptor systems.
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Structure-activity relationship investigations comparing this compound with related guanidine derivatives to identify the impact of the specific 2,5-dimethylphenyl substitution pattern.
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Computational modeling studies to predict potential binding interactions and pharmacological properties based on structural characteristics.
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Synthesis optimization to develop improved production methods, potentially addressing the apparent commercial discontinuation of this compound.
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Investigation of potential applications in fields beyond pharmacology, such as catalysis or materials science, where guanidine derivatives have also shown utility.
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